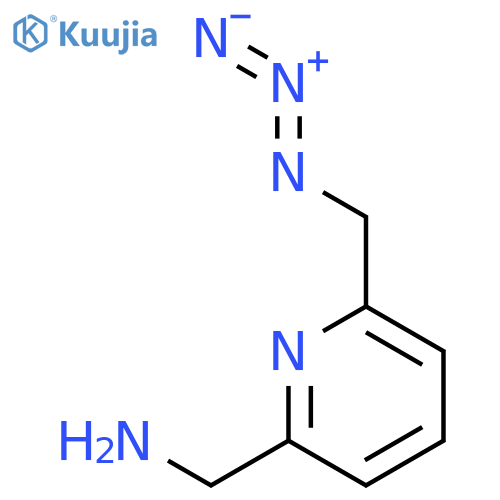

Cas no 628308-54-3 (2-Pyridinemethanamine, 6-(azidomethyl)-)

628308-54-3 structure

商品名:2-Pyridinemethanamine, 6-(azidomethyl)-

CAS番号:628308-54-3

MF:C7H9N5

メガワット:163.18

CID:4078930

2-Pyridinemethanamine, 6-(azidomethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7890861-5.0g |

[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |

628308-54-3 | 5.0g |

$3666.0 | 2023-01-02 | ||

| Enamine | EN300-7890861-2.5g |

[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |

628308-54-3 | 2.5g |

$2894.0 | 2023-01-02 | ||

| Enamine | EN300-7890861-10.0g |

[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |

628308-54-3 | 10.0g |

$4610.0 | 2023-01-02 | ||

| Enamine | EN300-7890861-1.0g |

[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |

628308-54-3 | 1.0g |

$1397.0 | 2023-01-02 |

2-Pyridinemethanamine, 6-(azidomethyl)- 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

628308-54-3 (2-Pyridinemethanamine, 6-(azidomethyl)-) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬